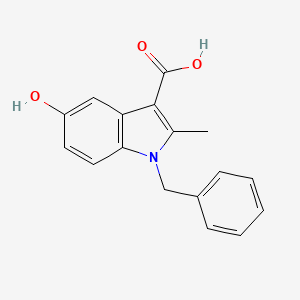![molecular formula C21H37FN2O3S B8431433 Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]-](/img/structure/B8431433.png)
Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]- is a complex organic compound with the molecular formula C21H37FN2O3S and a molecular weight of 416.593 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Fluoro-Methylheptyl Side Chain:
Coupling with the Amino Group: The fluoro-methylheptyl chain is then coupled with an amino group through nucleophilic substitution.
Attachment to the Phenyl Ring: The resulting intermediate is then attached to a phenyl ring via a Friedel-Crafts alkylation reaction.
Introduction of the Methanesulfonamide Group: Finally, the methanesulfonamide group is introduced through a sulfonation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-methylheptyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, sulfinamides, and various substituted derivatives.
Applications De Recherche Scientifique
Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Modulate Receptors: The compound can interact with cell surface receptors, altering signal transduction pathways.
Affect Gene Expression: It can influence the expression of certain genes, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonamide: A simpler analog with similar sulfonamide functionality but lacking the complex side chains.
N-(2-methylthio-1-p-toluenesulfonyl)methanesulfonamide: Another sulfonamide derivative with different substituents.
tert-Butyl ((2-(trimethylsilyl)ethyl)sulfonyl)carbamate: A compound with similar sulfonamide and carbamate functionalities.
Uniqueness
Methanesulfonamide,N-[4-[(1S)-4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]- stands out due to its unique combination of a fluoro-methylheptyl side chain and a methanesulfonamide group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H37FN2O3S |
|---|---|
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
N-[4-[4-[ethyl-(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C21H37FN2O3S/c1-5-24(16-8-6-7-15-21(2,3)22)17-9-10-20(25)18-11-13-19(14-12-18)23-28(4,26)27/h11-14,20,23,25H,5-10,15-17H2,1-4H3 |
Clé InChI |
RPQUKWBLAHJOPX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCCCC(C)(C)F)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![{1-[Amino(phenyl)methyl]cyclopentyl}dimethylamine](/img/structure/B8431412.png)
![6a,11a-Dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol](/img/structure/B8431418.png)
![Ethyl 1,2-dihydropyrrolo[3,2,1-hi]indole-4-carboxylate](/img/structure/B8431428.png)
![{[(1-Methylethylidene)amino]oxy}acetyl chloride](/img/structure/B8431436.png)
![2-Amino-5-[4-(methylsulfonyl)phenyl]thiophene-3-carboxamide](/img/structure/B8431437.png)

